

# An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

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## Compound of Interest

Compound Name: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B127465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide**. It covers the synthesis, physicochemical properties, and known biological relevance of this compound, with a particular focus on its role as a chemical intermediate. While the biphenyl-carboxamide scaffold is of interest in drug discovery, particularly for targets like poly (ADP-ribose) polymerase (PARP), current literature primarily documents this specific molecule as an impurity in the synthesis of the angiotensin II receptor antagonist, Telmisartan.

## Chemical and Physical Properties

**4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide**, with the CAS number 147404-72-6, is a biphenyl derivative featuring a bromomethyl group and a carboxamide moiety.<sup>[1][2]</sup> These functional groups make it a versatile intermediate for further chemical modifications.<sup>[1]</sup> Its key properties are summarized below.

Property	Value	Source
CAS Number	147404-72-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	290.16 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	219 - 221°C	<a href="#">[3]</a>
Appearance	White to Off-White Solid	<a href="#">[3]</a>
Solubility	Chloroform (Very Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)	<a href="#">[3]</a>
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	<a href="#">[3]</a>
Synonyms	Telmisartan Impurity 17, Telmisartan Bromo Amide	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

The synthesis of **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** can be achieved through the bromination of its precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxamide. A common method involves the use of a brominating agent in the presence of an initiator in a halogenated hydrocarbon solvent.

## Experimental Protocol: Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide

This protocol is based on a general procedure described for the synthesis of related compounds.[\[6\]](#)

Materials:

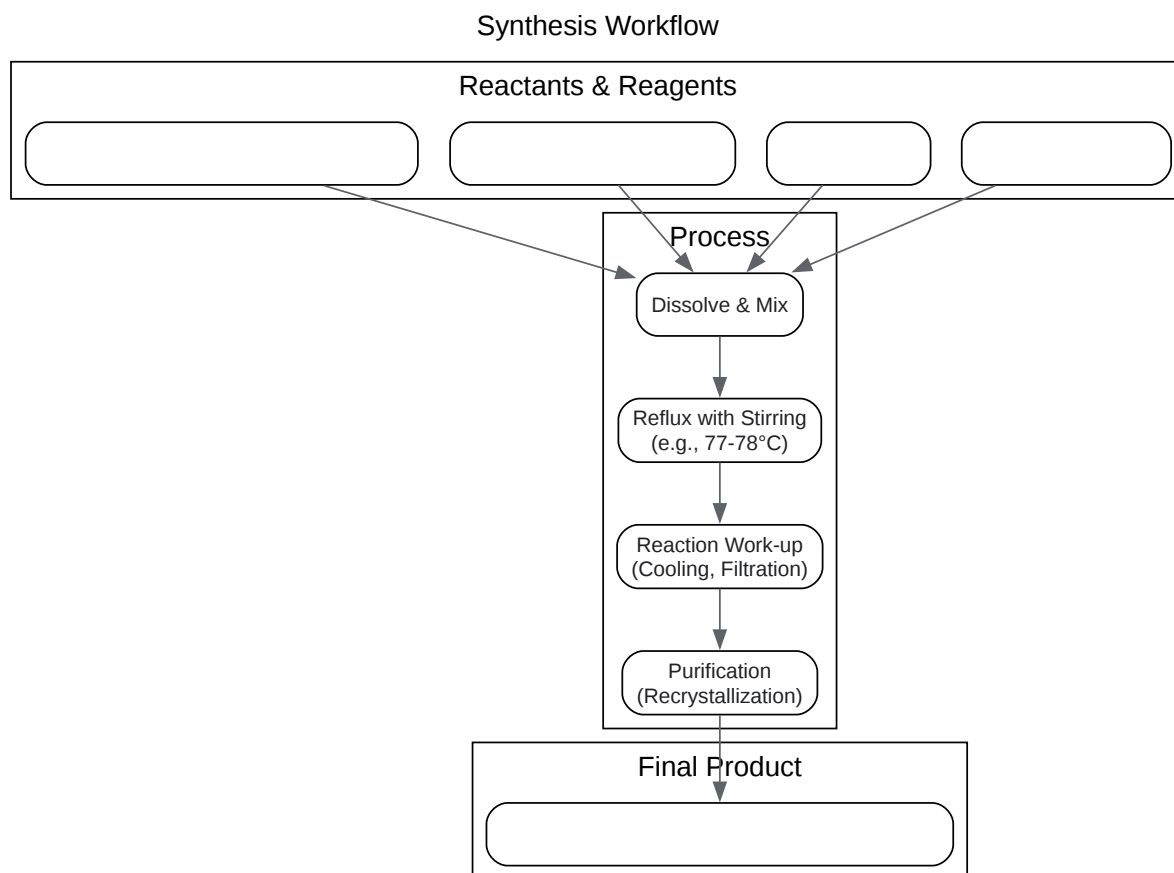
- 4'-methyl-[1,1'-biphenyl]-2-carboxamide (starting material)

- N-Bromosuccinimide (NBS) or other brominating agent
- Azobisisobutyronitrile (AIBN) or another radical initiator
- Halogenated hydrocarbon solvent (e.g., carbon tetrachloride, bromoethane)

Procedure:

- In a reaction vessel, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxamide in a suitable halogenated hydrocarbon solvent.
- Add the brominating agent (e.g., N-Bromosuccinimide) and the initiator (e.g., AIBN) to the solution.
- Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the solvent used (e.g., 77-78°C for carbon tetrachloride).[6]
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Once the reaction is complete, the mixture is worked up. This may involve cooling, filtration to remove any by-products, and evaporation of the solvent.
- The crude product is then purified, typically by recrystallization, to yield **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** as white crystals.[6]

A patent describing a similar procedure for a related compound reported a yield of 60.5%.[6]



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Caption: Synthesis workflow for **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide**.

## Biological Activity and Relevance

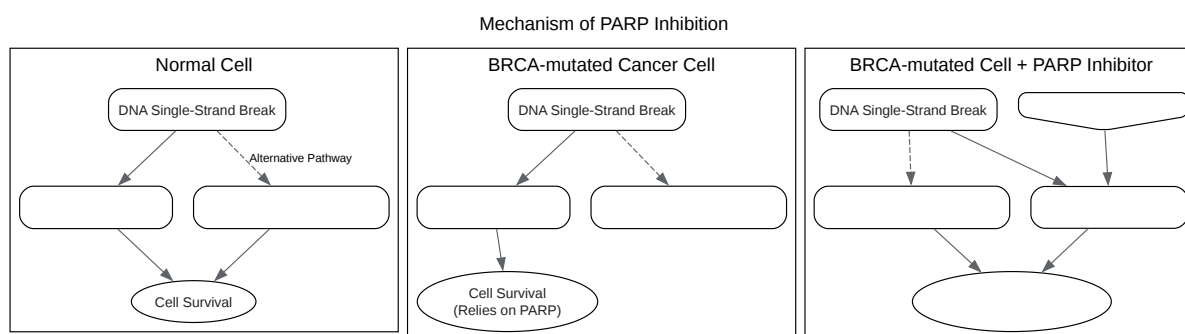
The available literature indicates that **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** is primarily used as an analytical standard and is a known impurity in the manufacturing of

Telmisartan.[3][4] In vitro metabolism studies have shown that it can be converted to 4'-hydroxymethyl-[1,1'-biphenyl]-2-carboxamide and 4'-carboxy-[1,1'-biphenyl]-2-carboxamide.[4]

## Context in PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7][8] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[7][9][10] The mechanism, known as synthetic lethality, involves blocking a key DNA repair pathway in cancer cells that are already deficient in another, leading to cell death.[9]

While the biphenyl-carboxamide scaffold is present in some biologically active molecules, there is currently no direct scientific literature that evaluates **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** as a PARP inhibitor. The research community's interest in biphenyl derivatives for various therapeutic targets, including Hsp90 and cyclin-dependent kinases, suggests that this structural motif is of value in drug design.[11][12] However, specific studies on the PARP inhibitory activity of this particular bromomethyl derivative are absent from the current body of literature.



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Caption: The principle of synthetic lethality using PARP inhibitors in HR-deficient cells.

## Conclusion

**4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** is a well-characterized chemical intermediate with established synthesis protocols. Its primary documented role is as a precursor and impurity in the synthesis of pharmaceuticals like Telmisartan. While the broader class of biphenyl-carboxamides is actively explored in medicinal chemistry, there is a clear gap in the literature regarding the specific biological activities of this compound, particularly as a PARP inhibitor. This presents an opportunity for future research to explore its potential therapeutic applications.

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